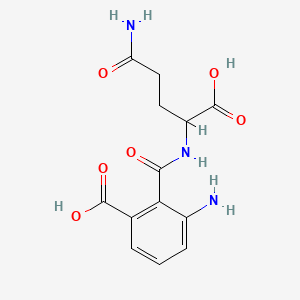
3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can convert carbonyl groups to alcohols, affecting the compound’s solubility and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in studies of cytokine and growth factor signaling pathways, helping to elucidate the molecular mechanisms of cell signaling.
Medicine: Investigated for its potential therapeutic effects, particularly in modulating immune responses and inflammation.
作用機序
The mechanism of action of 3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid involves its interaction with specific molecular targets, such as cytokine receptors and signaling proteins. By binding to these targets, the compound can modulate the activity of signaling pathways, leading to changes in cellular responses. This modulation can affect processes such as cell proliferation, differentiation, and apoptosis .
類似化合物との比較
Similar Compounds
3-Amino-N-(1-carbamoyl-3-carboxypropyl)phthalamic Acid: A closely related compound with similar structural features and biological activities.
Hydrolyzed Pomalidomide: Another compound with comparable properties, often used in similar research applications.
Uniqueness
3-Amino-N-(3-carbamoyl-1-carboxypropyl)phthalamic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in research and industrial applications, offering advantages over other similar compounds in terms of reactivity, stability, and specificity .
特性
分子式 |
C13H15N3O6 |
|---|---|
分子量 |
309.27 g/mol |
IUPAC名 |
3-amino-2-[(4-amino-1-carboxy-4-oxobutyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H15N3O6/c14-7-3-1-2-6(12(19)20)10(7)11(18)16-8(13(21)22)4-5-9(15)17/h1-3,8H,4-5,14H2,(H2,15,17)(H,16,18)(H,19,20)(H,21,22) |
InChIキー |
GBZQFIZTUAAFCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)N)C(=O)NC(CCC(=O)N)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)
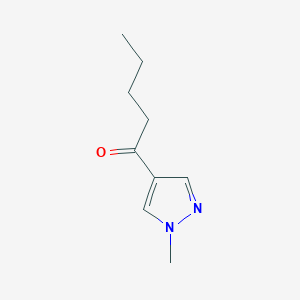

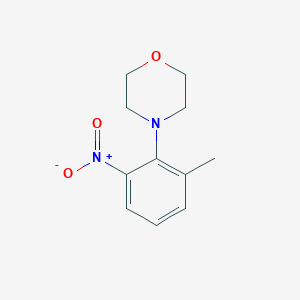
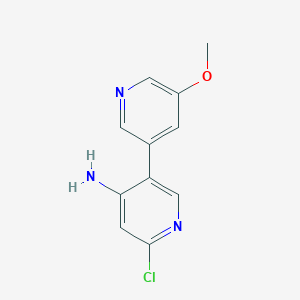
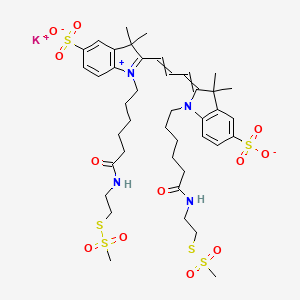
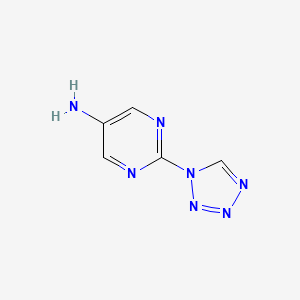

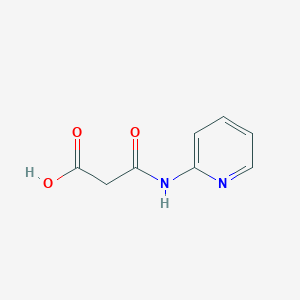
![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
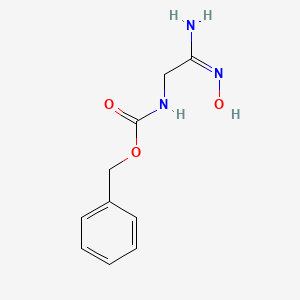
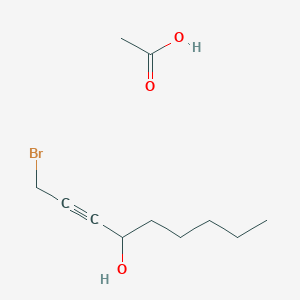
![Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate](/img/structure/B13866449.png)
